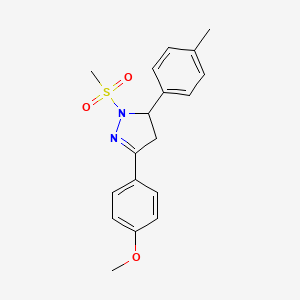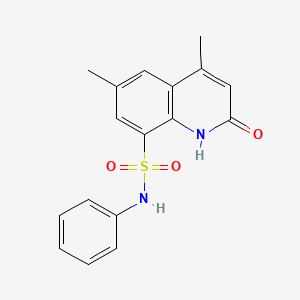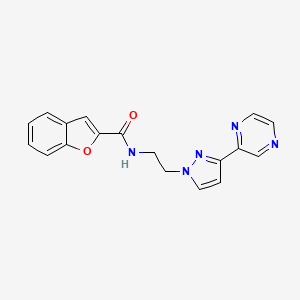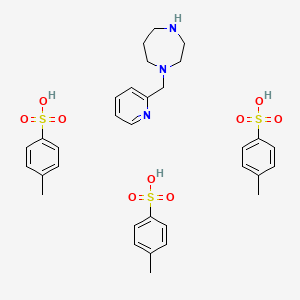![molecular formula C21H27BrN4O B2864498 2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide CAS No. 1428092-62-9](/img/structure/B2864498.png)
2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridine derivative that has a unique chemical structure, making it an interesting molecule for study. In
Mécanisme D'action
The mechanism of action of 2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide is not fully understood. However, it has been found to interact with various receptors in the brain such as dopamine, serotonin, and adrenergic receptors. It has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide has been found to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide in lab experiments is its unique chemical structure. This makes it an interesting molecule for study and can provide new insights into the mechanisms of various diseases. However, one limitation is its limited availability and high cost, which can make it difficult to conduct large-scale experiments.
Orientations Futures
There are several future directions for the study of 2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide. One direction is to further investigate its potential therapeutic effects in the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. Another direction is to study its interactions with various receptors in the brain and its effects on neurotransmitter levels. Additionally, the development of new synthesis methods for this compound could increase its availability and reduce its cost, making it more accessible for research.
Méthodes De Synthèse
The synthesis method for 2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide involves the reaction of 2-bromo-6-methylpyridine-3-carboxylic acid with N-(4-(4-phenylpiperazin-1-yl)butyl)amine. The reaction is carried out in the presence of a coupling reagent such as EDCI or HATU and a base such as DIPEA or TEA. The reaction yields the desired product in good to excellent yields.
Applications De Recherche Scientifique
2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to have potential therapeutic effects in the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN4O/c1-17-9-10-19(20(22)24-17)21(27)23-11-5-6-12-25-13-15-26(16-14-25)18-7-3-2-4-8-18/h2-4,7-10H,5-6,11-16H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHMEKLZEQPVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NCCCCN2CCN(CC2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2864415.png)
![7,8-dimethoxy-5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2864419.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2864420.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B2864423.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2864427.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2864429.png)
![N-(1-Cyanocyclohexyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide](/img/structure/B2864433.png)


![5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2864436.png)

![9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2864438.png)